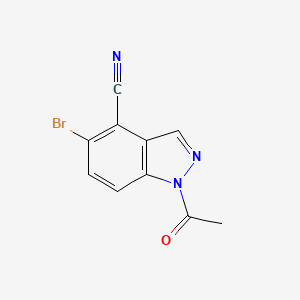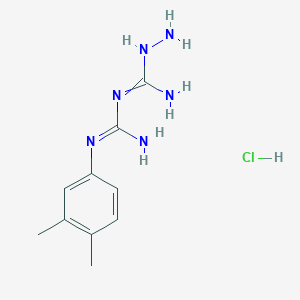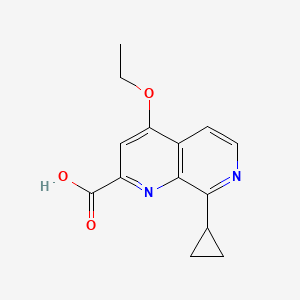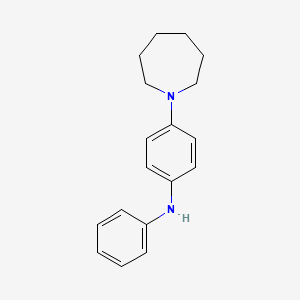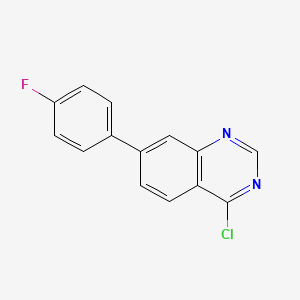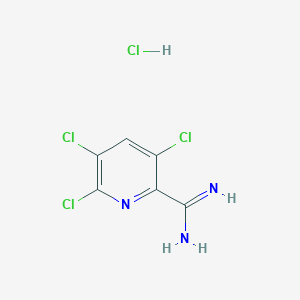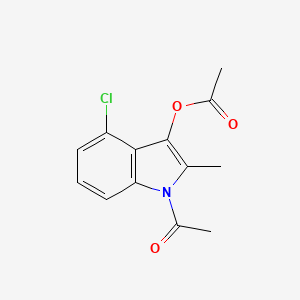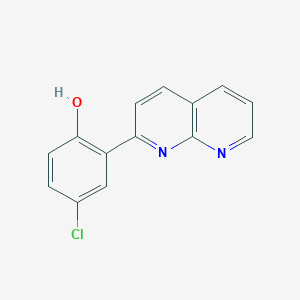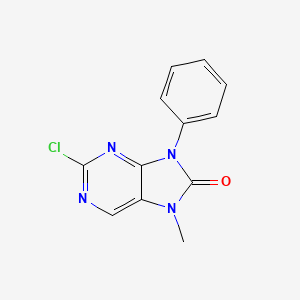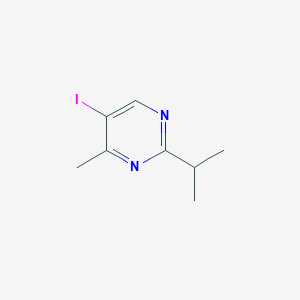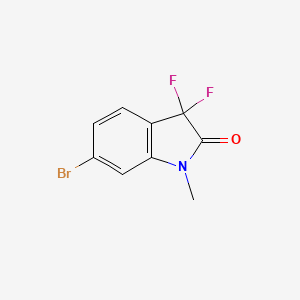
6-Bromo-3,3-difluoro-1-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,3-difluoro-1-methylindolin-2-one is a synthetic organic compound with the molecular formula C9H6BrF2NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indolin-2-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-difluoro-1-methylindolin-2-one typically involves the introduction of bromine and fluorine atoms into the indolin-2-one framework. One common method involves the use of sodium formaldehyde sulfoxylate as a reducing agent in an aqueous solution of N,N-dimethylformamide (DMF) and water. This reaction leads to the formation of 3,3-difluoro-1-methylindolin-2-ones in yields ranging from 53% to 72% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3,3-difluoro-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur, forming complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can lead to the formation of different oxindole and indole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3,3-difluoro-1-methylindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor in the synthesis of more complex indole-based molecules, which are of interest in organic and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-Bromo-3,3-difluoro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The presence of bromine and fluorine atoms can enhance its binding properties and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3,3-difluoro-1-methylindolin-2-one: Similar in structure but with the bromine atom at the 5-position.
3,3-Difluoro-1-methylindolin-2-one: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
Uniqueness
6-Bromo-3,3-difluoro-1-methylindolin-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceutical agents and in the study of indole-based chemistry .
Eigenschaften
Molekularformel |
C9H6BrF2NO |
|---|---|
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
6-bromo-3,3-difluoro-1-methylindol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-13-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3 |
InChI-Schlüssel |
CHZZSHUQVZNQTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)Br)C(C1=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)
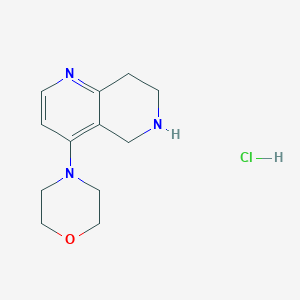
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)
